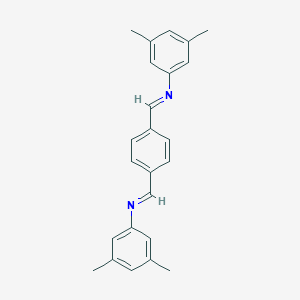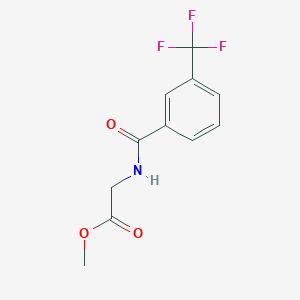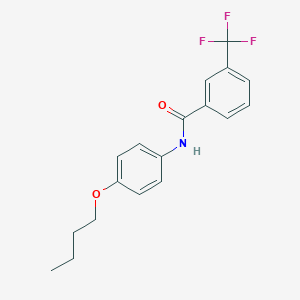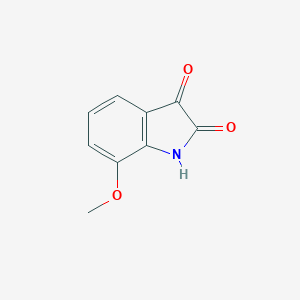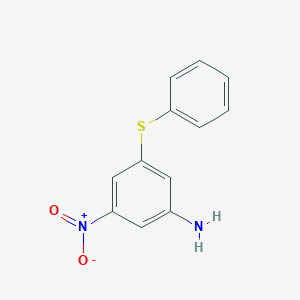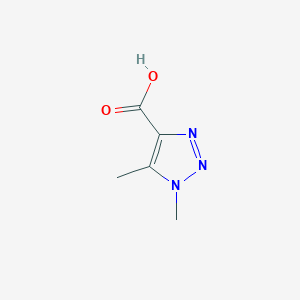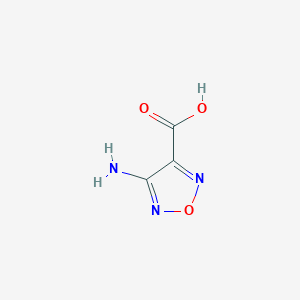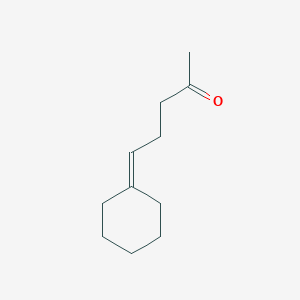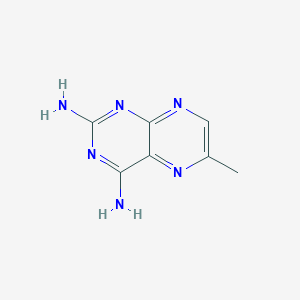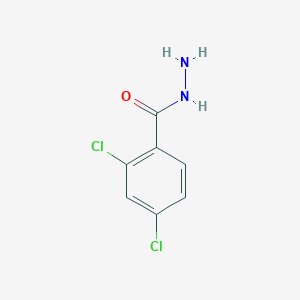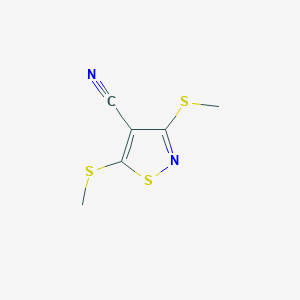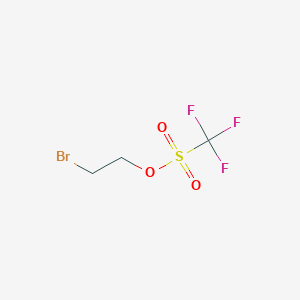
N-(4-acetylphenyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)dodecanamide, also known as N-acetyl-12-aminododecanoic acid, is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)dodecanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)dodecanamide is not fully understood. However, it is believed to exhibit its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(4-acetylphenyl)dodecanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to improve insulin sensitivity and glucose metabolism in diabetic rats. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)dodecanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of activities that make it suitable for various applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)dodecanamide. One potential application is as a drug delivery system for cancer therapy. It has also been suggested that it may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a surfactant in various industrial applications.
Conclusion
In conclusion, N-(4-acetylphenyl)dodecanamide is a long-chain fatty acid amide that has been extensively studied for its potential applications in various fields of science. It is synthesized through a series of chemical reactions and has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a drug delivery system and as a surfactant in various industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesemethoden
N-(4-acetylphenyl)dodecanamide is synthesized through a series of chemical reactions. The first step involves the synthesis of 4-acetylphenylamine, which is then reacted with dodecanoyl chloride to form N-(4-acetylphenyl)dodecanamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified through column chromatography to obtain pure N-(4-acetylphenyl)dodecanamide.
Eigenschaften
CAS-Nummer |
355370-54-6 |
|---|---|
Produktname |
N-(4-acetylphenyl)dodecanamide |
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)dodecanamide |
InChI |
InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
JGAGRIVIJXJPIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



